(1R,3R)-3-Methyl-cyclopentylamine
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Overview
Description
(1R,3R)-3-Methyl-cyclopentylamine is a chiral amine with a cyclopentane ring substituted with a methyl group and an amine group at the 1 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-3-Methyl-cyclopentylamine typically involves the reduction of a suitable precursor, such as a ketone or an oxime. One common method is the reductive amination of 3-methyl-cyclopentanone using ammonia or an amine source in the presence of a reducing agent like sodium borohydride or hydrogen gas with a metal catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalytic hydrogenation and enzymatic reduction are also explored for more sustainable and efficient production .
Chemical Reactions Analysis
Types of Reactions: (1R,3R)-3-Methyl-cyclopentylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Acyl chlorides, isocyanates, or alkyl halides under basic or acidic conditions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides, ureas, alkylated amines.
Scientific Research Applications
(1R,3R)-3-Methyl-cyclopentylamine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of polymers, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of (1R,3R)-3-Methyl-cyclopentylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes .
Comparison with Similar Compounds
(1R,3R)-3-Methyl-cyclopentanol: Similar structure but with a hydroxyl group instead of an amine.
(1R,3R)-3-Methyl-cyclopentanone: The ketone precursor used in the synthesis of (1R,3R)-3-Methyl-cyclopentylamine.
(1R,3R)-3-Methyl-cyclopentylmethanol: A related compound with a methanol group
Uniqueness: this compound is unique due to its chiral nature and the presence of both a methyl and an amine group on the cyclopentane ring. This combination of functional groups and chirality makes it a valuable intermediate in asymmetric synthesis and a potential candidate for various applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
(1R,3R)-3-methylcyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5-2-3-6(7)4-5/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSSDLSVHUCRFI-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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